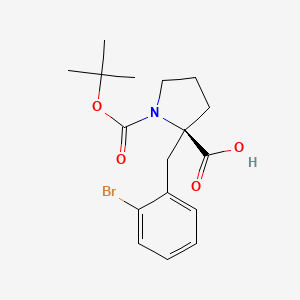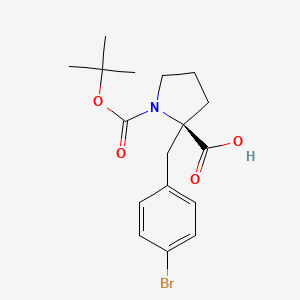
(5E)-2-mercapto-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one
Vue d'ensemble
Description
This compound is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound would likely show aromaticity in the thiazole ring, with conjugation extending through the naphthylmethylene group. The mercapto group (-SH) may participate in hydrogen bonding .Chemical Reactions Analysis
Thiazoles can undergo a variety of reactions. They can act as ligands in coordination chemistry, and the sulfur and nitrogen atoms can react with electrophiles. The mercapto group can also be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Thiazoles are generally stable and have low reactivity due to their aromaticity .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The compound has been involved in studies focusing on metal-mediated conversions, demonstrating its potential in forming complex structures with metals. For instance, a study involving the reaction of a 5-aminothiatriazole with solid Ba(OH)2 led to the formation of a monomeric 5-mercaptotetrazolylbarium complex, shedding light on the alkali-promoted rearrangement of thiatriazoles into thio-substituted tetrazoles (Banbury et al., 1992).
Antimicrobial Efficacy
- Novel azetidinone and thiazolidinone derivatives synthesized from the compound have been evaluated for their antimicrobial efficacy. This includes the preparation of 2-amino-4-(2-naphthalenyl) thiazole derivatives, which were screened against various bacterial strains, indicating the compound's role in developing new antimicrobial agents (Patel & Mehta, 2006).
Chemical Reactions and Mechanisms
- The compound has been involved in studies exploring chemical reactions and mechanisms, such as the reaction of 5-hydrazono-1,2,3-thiadiazoles in the presence of PCl5, leading to Dimroth rearrangement and the formation of benzylmercapto triazoles. This highlights its utility in understanding complex chemical processes (Glukhareva et al., 2003).
Electrochemical Applications
- The compound has been used in the development of electrodes sensitive to specific metal ions, such as bismuth(III), demonstrating its utility in electrochemical sensors and the determination of metal ions in various samples. This includes the creation of liquid-state ion-exchange electrodes containing the compound for bismuth(III) determination (Szczepaniak & Ren, 1984).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5E)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS2/c16-13-12(18-14(17)15-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H,15,16,17)/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWBBJGNDBRXEW-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=S)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)NC(=S)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2-mercapto-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



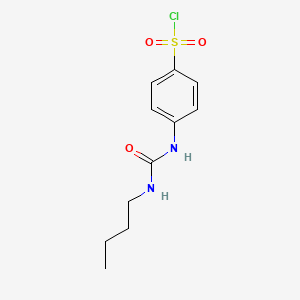

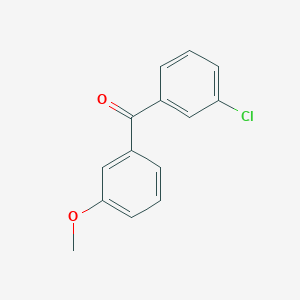


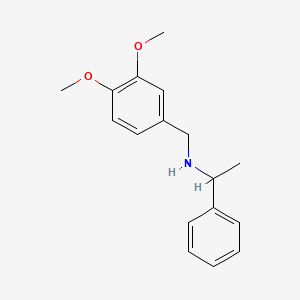

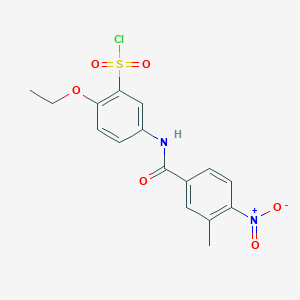

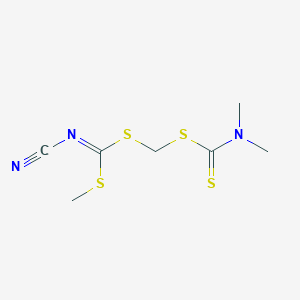
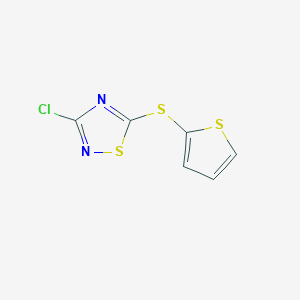
![N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide](/img/structure/B1596914.png)
